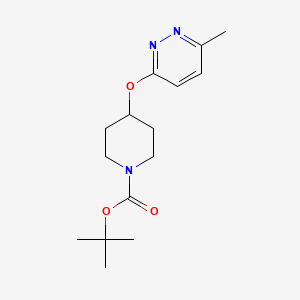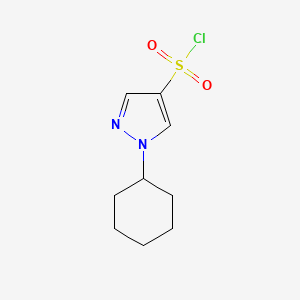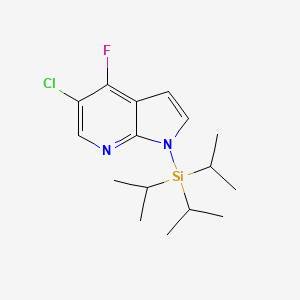![molecular formula C10H10ClF3N2O B1453688 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 1053659-40-7](/img/structure/B1453688.png)
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine
Übersicht
Beschreibung
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine, commonly referred to as 6C4MPM, is an organic compound belonging to the class of pyridines. It is a colorless, volatile liquid with a boiling point of 78.5°C (173.3°F). 6C4MPM has a wide range of applications in the laboratory, including as a reagent for the synthesis of various organic compounds, and as a catalyst for organic reactions. This compound has also been studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine: is utilized in the pharmaceutical industry due to its trifluoromethyl group, which is a common pharmacophore in many FDA-approved drugs . This compound is involved in the synthesis of various drug molecules, particularly those targeting neurological disorders due to its morpholine ring, which is known to cross the blood-brain barrier effectively.
Agrochemical Formulations
In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals . Its derivatives are used in crop protection, leveraging the unique properties of the fluorine atom and the pyridine moiety to control pests more effectively than traditional phenyl-containing insecticides .
Electronics Industry
The electronics sector benefits from the unique physicochemical properties of compounds like 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine . These properties are harnessed in materials engineering, including the development of thermal-transfer agents, surfactants, and various types of membranes .
Catalysis Research
In catalysis, the compound’s derivatives are explored for their potential to act as ligands in transition metal-based catalysts. This application is significant in the synthesis of complex organic molecules and in facilitating various chemical reactions .
Industrial Applications
Industrially, the compound is used in the preparation of metal-organic frameworks (MOFs) and methiodide salts. MOFs have a wide range of applications, including gas storage, separation, and catalysis .
Academic Research Studies
Academic research studies often focus on the synthesis and application of compounds like 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine to understand their behavior and potential applications in various fields, including medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-9(15-8)16-1-3-17-4-2-16/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNSIJQBWBVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210869 | |
| Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
CAS RN |
1053659-40-7 | |
| Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053659-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)










